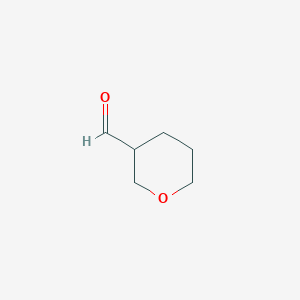

tetrahydro-2H-pyran-3-carbaldehyde

Übersicht

Beschreibung

Tetrahydro-2H-pyran-3-carbaldehyde is a compound that is part of a broader class of oxygen-containing heterocycles known as pyrans. These compounds are of significant interest due to their presence in many biologically active molecules and their potential use in various chemical syntheses. The papers provided discuss various synthetic methods and chemical properties of related tetrahydro-pyran derivatives, which can offer insights into the behavior and reactivity of tetrahydro-2H-pyran-3-carbaldehyde.

Synthesis Analysis

The synthesis of tetrahydro-pyran derivatives is a topic of considerable interest. For instance, tetrahydrobenzo[b]pyran derivatives have been synthesized using a one-pot three-component reaction involving aromatic aldehydes, malononitrile, and dimedone or 4-hydroxycoumarin, with starch solution acting as a catalyst . Similarly, Caro's acid on silica gel has been used as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives . Moreover, magnetic nanocatalysts have been employed under ultrasonic irradiation or reflux conditions in water, highlighting the trend towards greener synthesis methods . These methods emphasize the importance of efficient, environmentally friendly, and simple synthetic routes for such compounds.

Molecular Structure Analysis

The molecular structure of tetrahydro-pyran derivatives can be complex and is often studied using X-ray crystallography. For example, the unexpected ring-opening reactions of pyranone derivatives have led to the synthesis of new potential oligonucleotide stabilization agents, with their structures confirmed by X-ray crystallography . This suggests that tetrahydro-2H-pyran-3-carbaldehyde could also exhibit interesting structural features that may be analyzed using similar techniques.

Chemical Reactions Analysis

The reactivity of tetrahydro-pyran derivatives can be quite varied. For instance, the synthesis of 2-vinyl-3,4,5,6-tetrahydrobenzaldehyde has been described, and its reactivity includes equilibration with its valence isomer as well as cis-trans-isomerization of the double bond . This indicates that tetrahydro-2H-pyran-3-carbaldehyde may also participate in various chemical reactions, including isomerization and addition reactions, which could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-pyran derivatives are influenced by their molecular structure. The anion binding properties of tetrakis(1H-pyrrole-2-carbaldehyde) receptors, for example, can be tuned through electronic switching, which suggests that similar derivatives like tetrahydro-2H-pyran-3-carbaldehyde could have tunable properties for specific applications . Additionally, the use of environmentally benign procedures and catalysts in the synthesis of these compounds points to their potential for sustainable chemistry applications .

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Derivatives

Tetrahydro-2H-pyran-3-carbaldehyde derivatives have been studied for their biological activities. For instance, derivatives like 2,5-bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde have demonstrated bacteriostatic effects and are recognized as strong, safe antiseptics. Their reactions with alcohols produce potential biologically active derivatives, including symmetric dialkyl acetal and diastereoisomeric mixed acetals, showcasing their chemical versatility and potential in medicinal chemistry (Keiko et al., 2008).

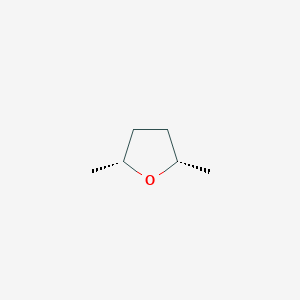

Chiral Synthesis Applications

The compound has also been utilized in the stereoselective synthesis of chiral substances. An example is the preparation of chiral substituted 3-amino tetrahydro-2H-pyran-2-ones with high enantiomeric excesses. These products are valuable as they can be further transformed into chiral substituted 3-amino piperidin-2-ones, highlighting the importance of tetrahydro-2H-pyran-3-carbaldehyde in chiral synthesis and its potential applications in developing enantioselective drugs and catalysts (Liuqing Han et al., 2019).

Catalysis and Synthetic Methodology

Moreover, it's involved in catalytic processes and synthetic methodologies, such as the Prins-type cyclization using homopropargylic alcohol. This method, catalyzed by iron(III), yields 2-alkyl-4-halo-5,6-dihydro-2H-pyrans, which can then be transformed into valuable synthetic intermediates. The adaptability and utility of tetrahydro-2H-pyran-3-carbaldehyde in catalysis and synthetic organic chemistry are evident from these applications (P. Miranda et al., 2003).

Safety and Hazards

Tetrahydro-2H-pyran-3-carbaldehyde is classified as a dangerous substance. The hazard statements associated with this compound are H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

Tetrahydro-2H-pyran-3-carbaldehyde is a chemical compound used in organic synthesis as an important synthetic intermediate The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

As a synthetic intermediate, it is primarily used in the synthesis of other compounds . Its interaction with biological targets, if any, is currently unknown and would require further investigation.

Pharmacokinetics

Its physical properties such as density (106 g/cm3), boiling point (179-181 °C), and vapor pressure (0984mmHg at 25°C) suggest that it may have certain bioavailability characteristics .

Result of Action

As a synthetic intermediate, its primary role is in the synthesis of other compounds . Any biological effects would be dependent on the specific compounds it is used to synthesize.

Eigenschaften

IUPAC Name |

oxane-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-4-6-2-1-3-8-5-6/h4,6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHPVAHPKYNKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435914 | |

| Record name | tetrahydro-2H-pyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tetrahydro-2H-pyran-3-carbaldehyde | |

CAS RN |

77342-93-9 | |

| Record name | tetrahydro-2H-pyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxane-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

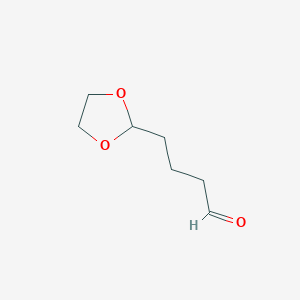

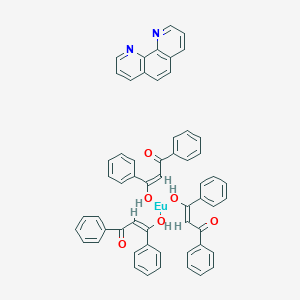

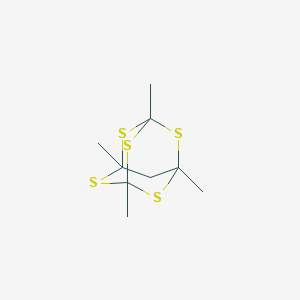

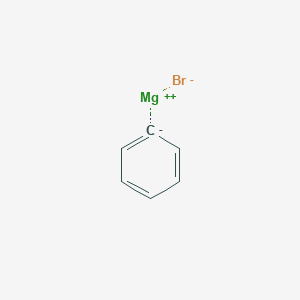

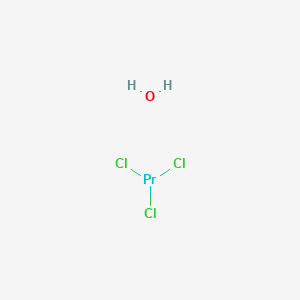

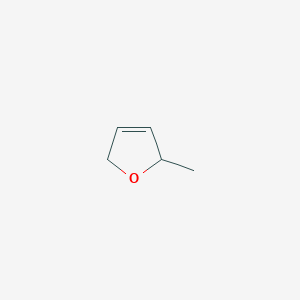

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one](/img/structure/B108602.png)

![5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione](/img/structure/B108603.png)